molecular formula C23H22ClFN2O2 B11056765 1-(4-chlorophenyl)-3-{4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}-1H-pyrrole-2,5-dione

1-(4-chlorophenyl)-3-{4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}-1H-pyrrole-2,5-dione

Cat. No.: B11056765
M. Wt: 412.9 g/mol
InChI Key: WZHCPIWDPPLPTG-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)-3-[4-(3-FLUOROPHENETHYL)PIPERIDINO]-1H-PYRROLE-2,5-DIONE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a chlorophenyl group and a piperidine ring bearing a fluorophenethyl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it valuable for diverse applications.

Preparation Methods

The synthesis of 1-(4-CHLOROPHENYL)-3-[4-(3-FLUOROPHENETHYL)PIPERIDINO]-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between a 1,4-dicarbonyl compound and an amine.

    Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction, where the piperidine acts as a nucleophile.

    Introduction of Fluorophenethyl Group: The fluorophenethyl group is introduced via a Friedel-Crafts alkylation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-CHLOROPHENYL)-3-[4-(3-FLUOROPHENETHYL)PIPERIDINO]-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms in the chlorophenyl or fluorophenethyl groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-CHLOROPHENYL)-3-[4-(3-FLUOROPHENETHYL)PIPERIDINO]-1H-PYRROLE-2,5-DIONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-CHLOROPHENYL)-3-[4-(3-FLUOROPHENETHYL)PIPERIDINO]-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

1-(4-CHLOROPHENYL)-3-[4-(3-FLUOROPHENETHYL)PIPERIDINO]-1H-PYRROLE-2,5-DIONE can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-[4-(2-fluorophenethyl)piperidino]-1H-pyrrole-2,5-dione: This compound has a similar structure but with a different position of the fluorine atom on the phenethyl group.

    1-(4-Chlorophenyl)-3-[4-(3-chlorophenethyl)piperidino]-1H-pyrrole-2,5-dione: This compound has a chlorophenethyl group instead of a fluorophenethyl group.

    1-(4-Bromophenyl)-3-[4-(3-fluorophenethyl)piperidino]-1H-pyrrole-2,5-dione: This compound has a bromophenyl group instead of a chlorophenyl group.

The uniqueness of 1-(4-CHLOROPHENYL)-3-[4-(3-FLUOROPHENETHYL)PIPERIDINO]-1H-PYRROLE-2,5-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H22ClFN2O2

Molecular Weight

412.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]pyrrole-2,5-dione

InChI

InChI=1S/C23H22ClFN2O2/c24-18-6-8-20(9-7-18)27-22(28)15-21(23(27)29)26-12-10-16(11-13-26)4-5-17-2-1-3-19(25)14-17/h1-3,6-9,14-16H,4-5,10-13H2

InChI Key

WZHCPIWDPPLPTG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCC2=CC(=CC=C2)F)C3=CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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